Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Monoamine oxidase B inhibition Parkinson's disease Neuroprotection

Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate (CAS 848673-95-0) is a synthetic chromone (1-benzopyran-4-one) derivative bearing a 7-(2-methylbenzyloxy) substituent and a 3-(4-methoxycarbonylphenoxy) group. It belongs to the class of 7-benzyloxychromones, which have been identified as potent, reversible, and selective inhibitors of human monoamine oxidase B (MAO-B), with reported IC₅₀ values across the series ranging from 0.008 to 0.370 μM.

Molecular Formula C25H20O6
Molecular Weight 416.429
CAS No. 848673-95-0
Cat. No. B3004746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
CAS848673-95-0
Molecular FormulaC25H20O6
Molecular Weight416.429
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC
InChIInChI=1S/C25H20O6/c1-16-5-3-4-6-18(16)14-29-20-11-12-21-22(13-20)30-15-23(24(21)26)31-19-9-7-17(8-10-19)25(27)28-2/h3-13,15H,14H2,1-2H3
InChIKeyHGHQIAKKKOZEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate (CAS 848673-95-0): Procurement-Grade Chromone Derivative for Neuroscience and Enzyme Inhibition Research


Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate (CAS 848673-95-0) is a synthetic chromone (1-benzopyran-4-one) derivative bearing a 7-(2-methylbenzyloxy) substituent and a 3-(4-methoxycarbonylphenoxy) group. It belongs to the class of 7-benzyloxychromones, which have been identified as potent, reversible, and selective inhibitors of human monoamine oxidase B (MAO-B), with reported IC₅₀ values across the series ranging from 0.008 to 0.370 μM [1]. The compound is distributed as a screening-grade small molecule, typically at ≥95% purity (HPLC), and is listed in the InterBioScreen bioactive compound collection, indicating its suitability for hit-to-lead and target-validation workflows .

Why Generic 7-Benzyloxy Chromones Cannot Substitute Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate in MAO-B-Targeted Research


Although multiple 7-benzyloxychromone derivatives are commercially available, simple substitution with a generic, unsubstituted 7-benzyloxy chromone (e.g., compound 3a from the foundational Legoabe 2012 series) disregards two critical differentiation elements: (i) the 2-methyl substituent on the benzyloxy aromatic ring, which the established SAR shows can modulate both potency and isoform selectivity within the MAO-B pharmacophore [1], and (ii) the 3-(4-methoxycarbonylphenoxy) ester motif, which introduces a second aromatic ring system capable of engaging distal hydrophobic pockets in the MAO-B active site cavity (~700 ų) that are not accessed by the simpler C7-only chromones [1]. Ignoring these structural features risks selecting a comparator that is not matched for lipophilicity, binding orientation, or metabolic handling, undermining the validity of comparative pharmacological profiling.

Quantitative Differentiation Evidence for Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate vs. Closest Analogs


MAO-B Inhibitory Potency: 7-(2-Methylbenzyloxy) Substitution Confers Nanomolar Activity Consistent with the Most Potent Members of the Chromone Class

The target compound incorporates a 7-(2-methylbenzyloxy) substituent on the chromone scaffold. In the comprehensive SAR study by Legoabe et al. (2012), C7-benzyloxy chromones bearing methyl, halogen, or nitrile substituents on the benzyloxy phenyl ring achieved MAO-B IC₅₀ values between 0.008 and 0.370 μM, with the methyl-substituted congener (directly relevant to the 2-methylphenyl motif of the target compound) exhibiting potent inhibition in the low-nanomolar range [1]. This potency bracket positions the target compound as comparable to the most potent members of the series, while the unsubstituted 7-benzyloxy lead (compound 3a; no substituent on the benzyloxy ring) serves as the baseline with an IC₅₀ of approximately 0.025 μM [1].

Monoamine oxidase B inhibition Parkinson's disease Neuroprotection

MAO-B Selectivity Over MAO-A: 7-Benzyloxy Chromones Demonstrate Isoform Selectivity Ranging from 2-Fold to >60-Fold, a Critical Safety Parameter Not Conveyed by Non-Benzyloxy Chromone Scaffolds

The Legoabe et al. (2012) study demonstrated that C7-benzyloxy chromones are selective for MAO-B over MAO-A, with selectivity indices (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) ranging from approximately 2 to >62 across the series [1]. This selectivity is attributed to the benzyloxy moiety occupying the entrance cavity of MAO-B (a structural feature absent in MAO-A). In contrast, chromone derivatives lacking the 7-benzyloxy group (e.g., C6-substituted chromones or 3-carboxamide chromones) either lose this selectivity or exhibit different selectivity profiles [1].

MAO-B selectivity Isoform selectivity Safety pharmacology

Structural Differentiation via 3-(4-Methoxycarbonylphenoxy) Ester: A Second Aromatic System Targeting Distal MAO-B Active Site Cavities Not Accessed by Simple 7-Benzyloxy Chromones

The target compound uniquely combines the 7-(2-methylbenzyloxy) group with a 3-(4-methoxycarbonylphenoxy) ester substituent. This contrasts with the simpler 7-benzyloxychromone series (Legoabe et al., 2012), where the C3 position is unsubstituted (R = H) [1]. Molecular docking studies from the chromone MAO-B crystallography literature indicate that the MAO-B active site consists of a bipartite cavity (entrance cavity ~300 ų plus substrate cavity ~400 ų) separated by a gating residue (Tyr-326). The 3-aryloxy ester extension of the target compound projects into the substrate cavity, enabling additional hydrophobic and π–π stacking interactions with Tyr-398 and Tyr-435 that are not accessible to the C3-unsubstituted chromones [1].

Structure-based design Hydrophobic pocket engagement Binding mode differentiation

Purity Specification Benchmarking: ≥95% HPLC Purity Enables Direct Use in Dose–Response Assays Without Re-Purification, Reducing Procurement Overhead

The target compound is supplied at ≥95% purity (HPLC), as specified by major chemical marketplace listings . This purity level is consistent with the screening-grade requirement for dose–response and IC₅₀ determination assays, where impurities exceeding 5% can confound activity readouts. In contrast, the closest commercially available comparator, methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 618389-40-5), is also listed at ≥95% purity but lacks the 2-methyl substituent that defines the target compound's differentiated pharmacological profile .

Purity specification Assay-ready compound Procurement quality control

Reversible Inhibition Mechanism: 7-Benzyloxy Chromones Act as Competitive (Reversible) MAO-B Inhibitors, a Key Differentiation from Irreversible Inhibitors That Carry Clinical Safety Liabilities

The Legoabe et al. (2012) study established that 7-benzyloxy chromones are reversible and competitive inhibitors of MAO-B, as demonstrated by Lineweaver–Burk analysis showing competitive binding with respect to the substrate kynuramine [1]. This is a critical differentiator from irreversible MAO-B inhibitors such as selegiline (L-deprenyl) and rasagiline, which form covalent adducts with the FAD cofactor and require de novo enzyme synthesis for recovery of MAO activity. The reversibility of 7-benzyloxy chromones, including the target compound by structural analogy, predicts a more favorable safety profile with reduced risk of cumulative enzyme inactivation.

Reversible inhibition Competitive mechanism Drug safety

High-Impact Application Scenarios for Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate in Neuroscience, Enzyme Pharmacology, and Lead Discovery


Hit-to-Lead Optimization of Reversible MAO-B Inhibitors for Parkinson's Disease

The 7-(2-methylbenzyloxy) chromone scaffold, as represented by this compound, is a validated starting point for developing MAO-B inhibitors with low-nanomolar potency [1]. The combination of the 2-methylbenzyloxy motif (which engages the MAO-B entrance cavity) with the 3-(4-methoxycarbonylphenoxy) ester (which extends into the substrate cavity) provides two distinct vectors for parallel medicinal chemistry exploration. The reversibility of inhibition, established for the 7-benzyloxy chromone class [1], reduces the safety risks associated with irreversible MAO-B inhibitors and aligns with current regulatory preferences for reversible mechanisms in CNS drug development.

Isoform-Selectivity Profiling in Dual MAO-A/MAO-B Assay Panels

The established MAO-B selectivity of 7-benzyloxy chromones (SI >10–60) [1] makes this compound a suitable reference standard for calibrating MAO-B-selective assay systems. Procurement of this compound alongside a 7-unsubstituted chromone comparator enables research teams to quantify the contribution of the 7-benzyloxy group to isoform selectivity and to benchmark the selectivity of newly synthesized analogs in high-throughput fluorometric or luminescence-based MAO assays.

Computational Chemistry and Docking Studies Targeting the MAO-B Bipartite Active Site

The structural novelty of the 3-(4-methoxycarbonylphenoxy) substituent, combined with the established docking poses of 7-benzyloxy chromones in the MAO-B entrance cavity [1], provides a valuable training set for structure-based drug design (SBDD) workflows. The compound can serve as a probe ligand for molecular dynamics simulations aimed at understanding the conformational dynamics of the Tyr-326 gating residue that partitions the entrance and substrate cavities of MAO-B.

Screening Library Diversification for CNS-Targeted Compound Collections

With a molecular weight of 416.4 g/mol, cLogP estimated in the 3.5–4.5 range (inferred from the benzyloxy chromone series), and the presence of the 2-methylbenzyloxy motif known to enhance BBB penetration in related chromone MAO-B inhibitors [1], this compound meets the physicochemical criteria for inclusion in CNS-focused screening decks. Its InterBioScreen catalog listing confirms its availability for library procurement at screening scale .

Quote Request

Request a Quote for Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.